molecular formula C36H60O6 B033035 Trinonyl benzene-1,2,4-tricarboxylate CAS No. 35415-27-1

Trinonyl benzene-1,2,4-tricarboxylate

Cat. No. B033035
CAS RN: 35415-27-1
M. Wt: 588.9 g/mol
InChI Key: ROPPTGKKZZDFJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene tricarboxylate derivatives often involves hydrothermal methods, where organic linkers like 1,3,5-benzene tricarboxylic acid (H(3)btc) are used to design coordination polymers with various metal ions. These processes yield compounds with distinct crystal structures, thermal properties, and magnetic behaviors (Nadeem, Bhadbhade, & Stride, 2010).

Molecular Structure Analysis

The molecular structure of coordination polymers derived from benzene tricarboxylates showcases intricate arrangements. For instance, polymers synthesized using benzene-1,2,4-tricarboxylate link the metal atoms to form three-dimensional network structures, further stabilized by hydrogen bonding involving water molecules (Wang et al., 2005).

Chemical Reactions and Properties

Benzene tricarboxylates participate in various chemical reactions forming coordination polymers with unique properties. These compounds exhibit behaviors like antiferromagnetic interactions, highlighted by their response to variable temperature magnetic measurements, indicating their potential in magnetic materials (Nadeem, Bhadbhade, & Stride, 2010).

Physical Properties Analysis

The physical properties of benzene tricarboxylate derivatives are influenced by their molecular structure. The crystallization in different space groups and the formation of one-dimensional metal chains or zigzag chains in these compounds affect their physical stability, porosity, and interaction with light and temperature (Nadeem, Bhadbhade, & Stride, 2010).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their reactivity and the ability to form stable coordination networks. Their synthesis often leads to materials with significant solvent-accessible volume, indicating potential for gas storage applications. Moreover, their thermal and magnetic properties suggest uses in materials science and electronics (Nadeem, Bhadbhade, & Stride, 2010).

Future Directions

While specific future directions for Trinonyl benzene-1,2,4-tricarboxylate are not mentioned in the available resources, it is part of a group of substances that have been identified for further EU regulatory risk management due to potential mutagenicity, toxicity to reproduction, endocrine-disrupting properties, and potential for release/exposure .

properties

IUPAC Name

trinonyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O6/c1-4-7-10-13-16-19-22-27-40-34(37)31-25-26-32(35(38)41-28-23-20-17-14-11-8-5-2)33(30-31)36(39)42-29-24-21-18-15-12-9-6-3/h25-26,30H,4-24,27-29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPPTGKKZZDFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188898
Record name Trinonyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trinonyl benzene-1,2,4-tricarboxylate

CAS RN

35415-27-1
Record name 1,2,4-Trinonyl 1,2,4-benzenetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35415-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trinonyl benzene-1,2,4-tricarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035415271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trinonyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trinonyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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